[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
Overview
Description
5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide is a complex organic compound with a unique structure that combines an oxazole ring with a triphenylphosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide typically involves the reaction of 5-(methylsulfanyl)-2-phenyl-1,3-oxazole with triphenylphosphine and iodine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium cyanide, sodium azide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding reduced forms of the compound
Substitution: Compounds with substituted nucleophiles
Scientific Research Applications
5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects on intracellular targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium chloride
- 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium bromide
Uniqueness
Compared to its analogs, 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide exhibits unique properties due to the presence of the iodide ion, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research applications where other analogs may not be as effective.
Properties
IUPAC Name |
(5-methylsulfanyl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NOPS.HI/c1-32-28-27(29-26(30-28)22-14-6-2-7-15-22)31(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWBBMEVMSBQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23INOPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660075 | |
Record name | [5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70615-81-5 | |
Record name | [5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-METHYLSULFANYL-2-PHENYL-OXAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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